REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1.C([Li])CCC.[C:13]([O:17][C:18]([N:20]1[CH2:24][CH2:23][CH2:22][C:21]1=[O:25])=[O:19])([CH3:16])([CH3:15])[CH3:14].Cl.C(OCC)C>O1CCCC1.O.ClCCl>[C:13]([O:17][C:18](=[O:19])[NH:20][CH2:24][CH2:23][CH2:22][C:21](=[O:25])[C:2]1[CH:3]=[N:4][CH:5]=[N:6][CH:7]=1)([CH3:16])([CH3:14])[CH3:15]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.8 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.08 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the temperature below −90° C
|
Type
|
CUSTOM
|
Details
|
the reaction for 30 min at −100° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
add to the reaction mixture with a cannula
|
Type
|
STIRRING
|
Details
|
Stir
|
Type
|
CUSTOM
|
Details
|
the reaction at −100° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
Separate the layers
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with dichloromethane (2×250 mL)
|
Type
|
WASH
|
Details
|
Combine the organic portions and wash with brine (400 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CUSTOM
|
Details
|
evaporate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCCCC(C=1C=NC=NC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |